Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate
Description
Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate (CAS 13909-29-0) is a hydrazone derivative characterized by a nitro group at the 2-position and a methyl group at the 4-position on the phenyl ring. Its molecular formula is C₁₁H₁₂ClN₃O₄, with a molecular weight of 285.68 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocycles like thiadiazoles and thiazoles, which are critical in pharmaceutical and agrochemical research . Its reactivity is influenced by the electron-withdrawing nitro group and steric effects from the methyl substituent, making it distinct from structurally similar analogs.
Properties
IUPAC Name |
ethyl 2-chloro-2-[(4-methyl-2-nitrophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-8-5-4-7(2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYRGKOCSXKHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)C)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate typically involves the reaction of 4-methyl-2-nitrophenylhydrazine with ethyl chloroacetate under suitable conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Scientific Research Applications
Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The nitrophenyl group may also participate in redox reactions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
Physicochemical Properties
- Electron Effects : The target compound’s 2-nitro group enhances electrophilicity at the hydrazone carbon, facilitating nucleophilic attacks (e.g., by thiols or amines) to form heterocycles . In contrast, the 4-methoxy analog (CAS 119750-09-3) exhibits increased solubility in polar solvents due to the electron-donating methoxy group .
- Thermal Stability : The methoxy derivative (CAS 119750-09-3) has a defined melting point of 127°C , suggesting stable crystalline packing via intermolecular hydrogen bonds, as observed in crystallographic studies . The target compound’s melting point is unreported but likely lower due to reduced polarity.
Crystallographic Insights
- The methoxy analog (CAS 119750-09-3) crystallizes in a monoclinic system (space group P21/n) with intermolecular C–H···O hydrogen bonds stabilizing the structure .
- In contrast, the trichlorophenyl derivative (CAS 859775-89-6) likely exhibits denser packing due to halogen interactions, though crystallographic data remain unreported .
Biological Activity
Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate, with the CAS number 27171-88-6, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H13ClN2O2
- Molecular Weight: 240.69 g/mol
- Structure: The compound features a hydrazone linkage and a chloroacetate moiety, which are critical for its biological activity.
Antitumor Activity
Research indicates that compounds with hydrazone functionality, similar to this compound, exhibit significant antitumor properties. A study demonstrated that related hydrazone derivatives showed cytotoxicity against various cancer cell lines, including HT29 and Jurkat cells. The presence of electron-donating groups (such as methyl groups) on the phenyl ring enhances the antitumor efficacy .
Antimicrobial Activity
This compound has shown promising antimicrobial properties in preliminary studies. The compound was tested against both Gram-positive and Gram-negative bacteria, revealing a notable inhibition of bacterial growth. The structure–activity relationship (SAR) analysis suggests that the nitro group at the para position of the phenyl ring contributes significantly to its antimicrobial activity .
The proposed mechanism for the antitumor and antimicrobial activities includes:
- Inhibition of DNA Synthesis: The compound may interfere with nucleic acid synthesis in microbial and cancer cells.
- Induction of Apoptosis: this compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Reactive Oxygen Species (ROS) Generation: The compound might induce oxidative stress in target cells, contributing to its cytotoxic effects.
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of various hydrazone derivatives on cancer cell lines. This compound was included in the screening process and exhibited an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against a panel of bacterial strains using the agar diffusion method. Results indicated that it possessed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective dosage levels .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
